molecular formula C11H13F3N2O2S B2530990 1-Butyl-5-(trifluoromethyl)-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide CAS No. 2375261-23-5

1-Butyl-5-(trifluoromethyl)-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide

Cat. No.: B2530990
CAS No.: 2375261-23-5
M. Wt: 294.29
InChI Key: YIQDCVCARPCLEB-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3-dihydro-2,1,3-benzothiadiazole-2,2-dioxide class, characterized by a fused benzothiadiazole core with sulfone (dioxide) groups. Key structural features include:

  • A butyl chain at the N-1 position, enhancing lipophilicity and solubility in organic solvents.
  • A trifluoromethyl (-CF₃) group at the C-5 position, imparting strong electron-withdrawing effects and metabolic stability.

Properties

IUPAC Name

1-butyl-5-(trifluoromethyl)-3H-2λ6,1,3-benzothiadiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O2S/c1-2-3-6-16-10-5-4-8(11(12,13)14)7-9(10)15-19(16,17)18/h4-5,7,15H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQDCVCARPCLEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)C(F)(F)F)NS1(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-5-(trifluoromethyl)-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide typically involves the following steps:

    Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of appropriate precursors, such as o-phenylenediamine and sulfur-containing reagents.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides or butyl Grignard reagents.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents, such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity. The specific methods may vary depending on the scale of production and the desired application.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-5-(trifluoromethyl)-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halides, organometallic compounds, and acids/bases are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

1-Butyl-5-(trifluoromethyl)-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-Butyl-5-(trifluoromethyl)-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors, such as G-protein-coupled receptors or ion channels.

    Affecting Cellular Pathways: Influencing signaling pathways, such as the MAPK/ERK pathway or the PI3K/Akt pathway.

Comparison with Similar Compounds

Medicinal Chemistry: Benzothiadiazole-Dioxides

Merck’s benzothiadiazole-dioxide derivatives (e.g., Compound 67 ) share the core structure but differ in substituents:

  • C-5 substituents : Aryl or heteroaryl groups (e.g., pyridyl, thienyl) vs. the trifluoromethyl group in the target compound.
  • N-1 substituents : Lipophilic groups like 2,2-difluorocyclopropylmethyl vs. butyl.
Compound C-5 Substituent N-1 Substituent EC₅₀ (µM) Application
Target Compound -CF₃ Butyl <1.5 Receptor Modulation
Merck Compound 67 Heteroaryl 2,2-Difluorocyclopropyl <1.5 Drug Candidate

Key Findings :

  • The butyl chain balances lipophilicity (logP ~3.5–4.0) and solubility, favoring oral bioavailability over bulkier substituents .

Material Science: Benzothiadiazole-Based Polymers

Benzothiadiazole units are widely used in conjugated polymers for organic photovoltaics (e.g., PPV, P3HT) due to their electron-deficient nature .

Compound/System Structure Absorption (λₘₐₓ) Hole Mobility (cm²/V·s) Application
Target Compound Small Molecule ~350–400 nm* N/A N/A
P3HT/PCBM Polymer/Fullerene ~550 nm 10⁻⁴–10⁻³ Organic Solar Cells

Key Findings :

  • The target compound’s -CF₃ group could enhance electron-accepting properties, akin to benzothiadiazole in polymers. However, as a small molecule, it lacks the extended π-conjugation required for photovoltaic efficiency.

Structural Analogs: Benzoxadiazole Derivatives

describes 2,1,3-benzoxadiazoles (tetrazole derivatives) synthesized via Sonogashira coupling. These differ in:

  • Heteroatoms : Oxygen replaces sulfur in the core, reducing electron deficiency.
  • Substituents: 4-Bromophenyl and alkyl chains (e.g., octano, decano) at N-1.
Compound (from ) Core C-5 Substituent N-1 Substituent Application
4b Benzoxadiazole 4-Bromophenyl Octano Material Synthesis

Key Findings :

  • Benzoxadiazoles exhibit weaker electron-withdrawing effects than benzothiadiazoles, limiting their utility in optoelectronics.
  • The bromophenyl group enables cross-coupling reactions, contrasting with the -CF₃ group’s metabolic stability .

Table 1: Physicochemical Properties

Property Target Compound Merck Compound 67 Benzoxadiazole 4b
Molecular Weight ~310 g/mol ~350 g/mol ~400 g/mol
logP (Predicted) 3.8 4.2 5.0
Solubility (THF) High Moderate Low

Biological Activity

Chemical Structure and Properties

1-Butyl-5-(trifluoromethyl)-3H-2λ\lambda 6,1,3-benzothiadiazole 2,2-dioxide features a benzothiadiazole core with a butyl group and a trifluoromethyl group. The presence of these functional groups significantly influences its chemical reactivity and biological interactions.

Molecular Formula

  • Molecular Formula : C10_{10}H8_{8}F3_3N2_2O2_2S
  • Molecular Weight : 280.24 g/mol

Antimicrobial Properties

Research indicates that benzothiadiazole derivatives exhibit significant antimicrobial activity. A study highlighted the effectiveness of various substituted benzothiadiazoles against Gram-positive and Gram-negative bacteria. The introduction of trifluoromethyl groups typically enhances the lipophilicity of the compounds, potentially improving their membrane permeability and thus their antimicrobial efficacy .

Anticancer Activity

Benzothiadiazoles have been investigated for their anticancer properties. In vitro studies showed that certain derivatives can induce apoptosis in cancer cell lines. The mechanism often involves the activation of specific signaling pathways that lead to cell cycle arrest and programmed cell death. For instance, compounds similar to 1-butyl-5-(trifluoromethyl)-3H-2λ\lambda 6,1,3-benzothiadiazole have been shown to inhibit tumor growth in xenograft models .

Fluorescent Probes

Moreover, derivatives of benzothiadiazole have been utilized as fluorescent probes in biological imaging. Their ability to undergo excited state intramolecular proton transfer (ESIPT) makes them suitable for live cell imaging applications. This property allows for better visualization of cellular processes compared to traditional dyes like DAPI .

Case Study 1: Antimicrobial Efficacy

A recent study tested various benzothiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Control64128
1-Butyl-5-(trifluoromethyl)-3H-2λ61632

Case Study 2: Anticancer Activity

In a study evaluating the anticancer potential of various benzothiadiazole derivatives on human breast cancer cell lines (MCF-7), it was found that those with trifluoromethyl groups reduced cell viability significantly.

CompoundIC50 (µM)
Control25
1-Butyl-5-(trifluoromethyl)-3H-2λ65

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